molecular formula C11H20N2O3 B12302092 1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid

1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12302092
M. Wt: 228.29 g/mol
InChI Key: VTJUNIYRYIAIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is known for its unique structure, which includes a pyrrolidine ring and an amino acid side chain.

Preparation Methods

The synthesis of 1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of proline derivatives with specific reagents under controlled conditions. One common method includes the use of 2,2,2-trifluoroacetic acid as a reagent . The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to certain enzymes and receptors, influencing their activity. This binding can lead to changes in cellular processes, such as protein synthesis and metabolic pathways . The compound’s effects are mediated through its interaction with amino acid transporters and other cellular components .

Comparison with Similar Compounds

1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid is unique due to its specific structure and properties. Similar compounds include other proline derivatives and amino acid analogs, such as:

These similar compounds share some properties but differ in their specific chemical structures and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJUNIYRYIAIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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